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Compound of Interest

Methyl 6-amino-5-iodo-2-
Compound Name: o
methylnicotinate
Cat. No.: B8727605
Get Quote
\ J

This guide provides an in-depth technical analysis of the chemical entity defined by the
molecular formula CsHsIN202. While this formula represents a specific stoichiometry, in the
context of drug development and organic synthesis, it most significantly corresponds to N-ethyl-
4-iodo-2-nitroaniline (and its positional isomers).

This molecule serves as a high-value scaffold intermediate, particularly in the synthesis of
benzimidazole-based therapeutics and radioligands where the iodine atom functions as a
critical reactive handle for cross-coupling or radio-labeling.

Part 1: Physicochemical Core & Identity

The foundational data below establishes the quantitative baseline for CsHalN202. In a research
setting, deviations from these values during Mass Spectrometry (MS) or Elemental Analysis
(EA) indicate impurities or hydration states.

Molecular Specification Table
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Property Value Technical Note
Degree of Unsaturation = 5
Molecular Formula CsHsIN202 (Consistent with a benzene
ring + nitro group)
_ Average weight for
Molecular Weight 292.07 g/mol o ) )
stoichiometric calculations.
Critical for HRMS. lodine is
monoisotopic (
Monoisotopic Mass 291.9712 g/mol

), simplifying the isotopic

envelope.

C:32.90% | H: 3.11% | I:

High iodine content dominates

Elemental Composition 43.46% | N: 9.59% | O: )

the mass fraction.

10.95%

Useful for crystallographic
Heavy Atom Count 13 ]

phasing.

) ) . PubChem CID: 60767124 [1].

Key Isomer N-ethyl-4-iodo-2-nitroaniline

[1]

Structural Logic & Degree of Unsaturation

The formula CsHsIN202 implies a Degree of Unsaturation (DoU) of 5.

Correction:

Where

(Halogen) = 1 (lodine).
Interpretation:

e 4 DoU: A benzene ring.

e 1 DoU: A nitro group (
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) or a carbonyl (
).

e Conclusion: The structure is an aromatic ring with a nitro group or similar unsaturation,
confirming the Nitroaniline motif.

Part 2: Synthetic Utility & Mechanism

In drug discovery, CsHolN20: is rarely the final drug; it is a "Lynchpin Intermediate.” Its value
lies in its dual functionality:

e The Nitro/Amine Pair: Allows for reduction and cyclization to form Benzimidazoles (a
privileged structure in kinase inhibitors and antivirals).

» The lodine Handle: Allows for late-stage diversification via Palladium-catalyzed cross-
coupling (Suzuki, Sonogashira) or halogen exchange for radiochemistry (

F).

Pathway Visualization: From Precursor to Drug Scaffold

The following diagram illustrates the strategic position of CsHsIN202 in a synthesis campaign.
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Figure 1: The synthetic evolution of CsHsIN202 from a raw starting material to a bioactive
benzimidazole scaffold.

Part 3: Experimental Protocol (Synthesis &
Characterization)

Objective: Synthesis of N-ethyl-4-iodo-2-nitroaniline (CsHsIN20:2) via Nucleophilic Aromatic
Substitution (

)-

Rationale: This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro group
to activate the fluorine atom for displacement by ethylamine. This is a self-validating reaction;
the color change (pale yellow to deep orange/red) provides immediate visual feedback of
reaction progress.

1. Reagents & Setup

e Substrate: 1-Fluoro-4-iodo-2-nitrobenzene (1.0 eq).

Nucleophile: Ethylamine (2.0 M in THF or 70% ag. solution) (2.5 eq).

Base: Potassium Carbonate (

) (1.5 eq) - Optional if excess amine is used, but recommended to scavenge HF.

Solvent: DMF (Dimethylformamide) or Ethanol.

Atmosphere: Ambient (Nitrogen flush recommended).

2. Step-by-Step Methodology

» Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-
iodo-2-nitrobenzene in DMF (concentration ~0.5 M).

» Addition: Cool the solution to 0°C (ice bath). Add Ethylamine dropwise. Caution: Exothermic.

¢ Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4—6 hours.
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o Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (higher

) should disappear; a highly colored product (lower
) will appear.

e Workup (Precipitation Method):
o Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
o The hydrophobic product CsHsIN202 will precipitate as an orange solid.
o Filter via vacuum filtration (Buchner funnel).
o Wash the cake with water (
) to remove residual DMF and salts.

 Purification: Recrystallize from Ethanol/Water if necessary.

3. Analytical Validation (Self-Validating Metrics)

To confirm the identity of CsHalN202, compare your data against these expected parameters:
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Technique Expected Signal Mechanistic Explanation

Ethyl Group: Characteristic

H NMR (DMSO- 1.2 (t, 3H), _ _
triplet-quartet coupling pattern
) 3.4 (q, 2H) confirms N-alkylation.
Deshielded Proton: The proton
ortho to the Nitro group will be
H NMR (Aromatic) 8.0-8.5 (s/d) significantly downfield due to
anisotropy.[2]
Isotopic Pattern: Look for the
lack of M+2 peak (lodine is
HRMS (ESI+) 292.978 ) ] i
monoisotopic), unlike Cl or Br
compounds.
1300-1350 cm Nitro Stretch: Strong

IR Spectroscopy symmetric and asymmetric

& 1500-1550 cm
bands.

Part 4: Safety & Handling (HSE Profile)

Researchers must treat CsHoIN202 with specific precautions due to the combination of the nitro
group and the alkylating potential of related impurities.

« Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen
transport in blood) upon absorption through the skin [2].

e PPE Requirement: Double nitrile gloves and long sleeves are mandatory.

 Stability: lodinated compounds can be light-sensitive. Store in amber vials. The C—I bond is
the "weak link" and can undergo homolytic cleavage under UV light, leading to degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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